molecular formula C18H16ClNO3 B2498681 N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide CAS No. 338760-76-2

N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide

Cat. No. B2498681
CAS RN: 338760-76-2
M. Wt: 329.78
InChI Key: HWJZSGSIIHVGIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide and related compounds often involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement. For example, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, a compound with a somewhat similar structure, was synthesized through a sequence of reactions starting from rotenone and dimethyloxosulphonium methylide (Chen, Ye, & Hu, 2012). Such methodologies highlight the complex strategies employed in synthesizing chromene-carboxamide derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives, including this compound, is characterized by X-ray crystallography and spectroscopic methods. The crystal structure of related compounds often reveals important aspects like conformation, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules. For instance, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrated that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries with respect to the chromone ring and the carbonyl group of the amide (Gomes, Low, Cagide, & Borges, 2015).

Chemical Reactions and Properties

Chromene-carboxamide derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include multicomponent syntheses, cyclocoupling reactions, and transformations facilitated by catalysts, which lead to the formation of highly functionalized derivatives. For example, 3H-Naphtho[2.1-b]pyran-2-carboxamides were synthesized from a three-component cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids (Nizami & Hua, 2018).

Scientific Research Applications

Anticancer Drug Development

A significant area of application for N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide and related compounds is in the development of anticancer drugs. Research has focused on synthesizing compounds that show high tumor specificity with minimal toxicity to normal cells. A study reviewing the tumor specificity and keratinocyte toxicity of various compounds synthesized in a laboratory found that certain chromene derivatives, including compounds similar to this compound, induced apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines while showing the least toxicity to normal oral keratinocytes. These findings suggest that chemical modification of chromene derivatives could lead to the development of new anticancer drugs with reduced side effects (Sugita et al., 2017).

Synthetic Procedures for Chromene Derivatives

This compound belongs to a class of compounds with considerable pharmacological importance, known as chromenes. The synthesis of chromenes, including those similar to this compound, has been reviewed extensively, highlighting various synthetic protocols. These include Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates. Such synthetic procedures are crucial for the production of chromene derivatives that serve as core structures in secondary metabolites and have considerable pharmacological importance (Mazimba, 2016).

Pharmacological Significance of Chromene Derivatives

The pharmacological significance of chromene derivatives, including this compound, extends beyond their anticancer potential. These compounds serve as core structures for secondary metabolites with varied pharmacological activities. The synthetic accessibility and structural diversity of chromenes make them valuable in the development of new drugs with improved efficacy and reduced toxicity. The literature describes various methods for synthesizing chromene derivatives, emphasizing the importance of these compounds in medicinal chemistry and drug development processes (Mazimba, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Mechanism of Action

Target of Action

The primary targets of N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

The specific mode of action of N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide Similar compounds have been found to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

The specific molecular and cellular effects of N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide Similar compounds have been found to be influenced by environmental factors .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-22-16-6-7-17-13(9-16)8-14(11-23-17)18(21)20-10-12-2-4-15(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJZSGSIIHVGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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